Etodolac

Catalog No.
S527596
CAS No.
41340-25-4
M.F
C17H21NO3
M. Wt
287.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etodolac

CAS Number

41340-25-4

Product Name

Etodolac

IUPAC Name

2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

InChI

InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)

InChI Key

NNYBQONXHNTVIJ-UHFFFAOYSA-N

SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O

Solubility

3.92e-02 g/L

Synonyms

AY 24,236, AY 24236, AY-24,236, AY-24236, Etodolac, Etodolac, (+-)-Isomer, Etodolac, (-)-Isomer, Etodolac, (S)-Isomer, Etodolac, Monosodium Salt, Etodolac, Monosodium Salt, (+-) Isomer, Etodolac, Monosodium Salt, (S)-Isomer, Etodolic Acid, Lodine, Ramodar, Ultradol

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O

Description

The exact mass of the compound Etodolac is 287.1521 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757821. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Acids, Heterocyclic - Indoleacetic Acids. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action and Analgesic Effects

Etodolac's therapeutic effects are attributed to its ability to inhibit the enzyme cyclooxygenase (COX), particularly COX-2. COX plays a crucial role in the production of prostaglandins, which are signaling molecules involved in inflammation, pain, and fever []. By inhibiting COX, Etodolac reduces prostaglandin synthesis, leading to its anti-inflammatory and analgesic properties. Research is ongoing to understand the specific mechanisms by which Etodolac interacts with COX isoforms and its potential for developing more selective COX-2 inhibitors with fewer side effects [].

Osteoarthritis and Rheumatoid Arthritis Management

Osteoarthritis and rheumatoid arthritis are chronic inflammatory diseases that cause pain, stiffness, and joint damage. Etodolac's anti-inflammatory and analgesic properties have been investigated in clinical trials for managing symptoms associated with these conditions. Studies comparing Etodolac with other NSAIDs have shown promising results in terms of efficacy and safety for both osteoarthritis and rheumatoid arthritis []. Further research is being conducted to explore the long-term effects of Etodolac on disease progression and joint health.

Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) that is primarily used to relieve pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis. It was patented in 1971 and received approval for medical use in 1985, with U.S. approval following in 1991 . The chemical structure of etodolac is defined by the molecular formula C17H21NO3C_{17}H_{21}NO_{3} and a molar mass of approximately 287.36 g/mol . It exhibits preferential selectivity for cyclooxygenase-2 (COX-2), making it effective in reducing inflammation while minimizing gastrointestinal side effects typically associated with non-selective NSAIDs .

Etodolac's mechanism of action is similar to other NSAIDs. It works by inhibiting the enzymes cyclooxygenase (COX)-1 and COX-2, which are responsible for the production of prostaglandins. Prostaglandins are involved in inflammation, pain, and fever []. By inhibiting COX enzymes, etodolac reduces the production of prostaglandins, thereby lessening pain and inflammation.

Etodolac functions through the inhibition of cyclooxygenase enzymes, specifically COX-2, which plays a crucial role in the biosynthesis of prostaglandins from arachidonic acid. The mechanism involves the conversion of arachidonic acid into prostaglandin G2 (PGG2) via cyclooxygenation, followed by the reduction of PGG2 to prostaglandin H2 (PGH2) . The subsequent pathways lead to the production of various prostaglandins and thromboxanes, which are mediators of inflammation and pain.

The biological activity of etodolac is primarily attributed to its anti-inflammatory, analgesic, and antipyretic properties. By selectively inhibiting COX-2, etodolac reduces the synthesis of pro-inflammatory prostaglandins without significantly affecting COX-1, which is involved in protecting the gastric mucosa . This selectivity contributes to its lower incidence of gastrointestinal toxicity compared to non-selective NSAIDs.

Etodolac can be synthesized through various methods, including the reaction of p-aminophenol with sodium sulfide in the presence of an oxidizing agent. This method allows for the formation of a methylene blue-like dye, which can serve as an intermediate in the synthesis process . Other synthetic routes may involve modifications to acetic acid derivatives or related compounds to achieve the desired pharmacological activity.

Etodolac is primarily used for managing pain and inflammation associated with osteoarthritis and rheumatoid arthritis. It is also indicated for other musculoskeletal disorders and postoperative pain relief. The drug's anti-inflammatory properties make it suitable for treating conditions characterized by acute or chronic pain due to inflammation .

Etodolac has been studied for its interactions with various medications. Notably, it can increase the risk of bleeding when used concurrently with anticoagulants such as warfarin. Additionally, it may elevate blood lithium levels when taken alongside lithium-containing medications. Caution is advised when etodolac is prescribed with selective serotonin reuptake inhibitors (SSRIs), as this combination could potentially increase cardiovascular risks .

Etodolac shares similarities with several other NSAIDs, particularly those that exhibit selective inhibition of COX-2. Below is a comparison highlighting its uniqueness:

CompoundCOX SelectivityCommon UsesUnique Features
EtodolacPreferentialOsteoarthritis, rheumatoid arthritisLower gastrointestinal toxicity compared to non-selective NSAIDs
CelecoxibSelectivePain relief, osteoarthritisMore potent COX-2 inhibitor; associated with cardiovascular risks
RofecoxibSelectivePain reliefWithdrawn due to safety concerns related to cardiovascular events
DiclofenacNon-selectivePain relief, inflammatory conditionsHigher risk of gastrointestinal side effects; widely used but less selective

Etodolac's unique profile lies in its preferential COX-2 selectivity combined with a relatively favorable safety profile regarding gastrointestinal side effects compared to other NSAIDs .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

287.15214353 g/mol

Monoisotopic Mass

287.15214353 g/mol

Heavy Atom Count

21

LogP

2.5
2.5

Appearance

Solid powder

Melting Point

145 - 148 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2M36281008

Related CAS

110781-63-0 (mono-hydrochloride salt)
147236-01-9 (potassium salt/solvate)

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (89.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For acute and long-term management of signs and symptoms of osteoarthritis and rheumatoid arthritis, as well as for the management of pain.
FDA Label

Livertox Summary

Etodolac is a nonsteroidal antiinflammatory drug (NSAID) that is available by prescription only and is used long term for therapy of chronic arthritis and short term for acute pain. Etodolac has been linked to rare instances of clinically apparent drug induced liver disease.

Drug Classes

Nonsteroidal Antiinflammatory Drugs

Pharmacology

Etodolac is an anti-inflammatory agent with analgesic and antipyretic properties. It is used to treat osteoarthritis, rheumatoid arthritis and control acute pain. The therapeutic effects of etodolac are achieved via inhibition of the synthesis of prostaglandins involved in fever, pain, swelling and inflammation. Etodolac is administered as a racemate. As with other NSAIDs, the S-form has been shown to be active while the R-form is inactive. Both enantiomers are stable and there is no evidence of R- to S- conversion _in vivo_.
Etodolac is a pyranocarboxylic acid and non-steroidal anti-inflammatory drug (NSAID) with antipyretic and analgesic activities. Etodolac inhibits the activity of cyclooxygenase I and II, thereby preventing the formation of prostaglandin which is involved in the induction of pain, fever, and inflammation. It also inhibits platelet aggregation by blocking platelet cyclooxygenase and the subsequent formation of thromboxane A2.

MeSH Pharmacological Classification

Cyclooxygenase 2 Inhibitors

ATC Code

M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AB - Acetic acid derivatives and related substances
M01AB08 - Etodolac

Mechanism of Action

Similar to other NSAIDs, the anti-inflammatory effects of etodolac result from inhibition of the enzyme cycooxygenase (COX). This decreases the synthesis of peripheral prostaglandins involved in mediating inflammation. Etodolac binds to the upper portion of the COX enzyme active site and prevents its substrate, arachidonic acid, from entering the active site. Etodolac was previously thought to be a non-selective COX inhibitor, but it is now known to be 5 – 50 times more selective for COX-2 than COX-1. Antipyresis may occur by central action on the hypothalamus, resulting in peripheral dilation, increased cutaneous blood flow, and subsequent heat loss.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS2 (COX2) [HSA:5743] [KO:K11987]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

41340-25-4

Absorption Distribution and Excretion

Based on mass balance studies, the systemic bioavailability of etodolac from either the tablet or capsule formulation is at least 80%.
It is not known whether etodolac is excreted in human milk; however, based on its physical-chemical properties, excretion into breast milk is expected. Etodolac is extensively metabolized in the liver. The hydroxylated-etodolac metabolites undergo further glucuronidation followed by renal excretion and partial elimination in the feces (16% of dose). Approximately 1% of a etodolac dose is excreted unchanged in the urine with 72% of the dose excreted into urine as parent drug plus metabolite.
390 mL/kg
Oral cl=49.1 mL/h/kg [Normal healthy adults]
Oral cl=49.4 mL/h/kg [Healthy males (18-65 years)]
Oral cl=35.7 mL/h/kg [Healthy females (27-65 years)]
Oral cl=45.7 mL/h/kg [Eldery (>65 years)]
Oral cl=58.3 mL/h/kg [Renal impairement (46-73 years)]
Oral cl=42.0 mL/h/kg [Hepatic impairement (34-60 years)]

Metabolism Metabolites

Etodolac is extensively metabolized in the liver. Renal elimination of etodolac and its metabolites is the primary route of excretion (72%). Metabolites found in urine (with percents of the administered dose) are: unchanged etodolac (1%), etodolac glucuronide (13%), hydroxylated metabolites (6-, 7-, and 8-OH; 5%), hydroxylated metabolite glucuronides (20%), and unidentified metabolites (33%). Fecal excretion accounts for 16% of its elimination.
Etodolac has known human metabolites that include (2S,3S,4S,5R)-6-[2-(1,8-Diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Etodolac
Mutacin_1140

Biological Half Life

Terminal t1/2, 7.3 ± 4.0 hours. Distribution t1/2, 0.71 ± 0.50 hours

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15

Investigation of Formulation and Process Parameters of Wet Media Milling to Develop Etodolac Nanosuspensions

Alptug Karakucuk, Nevin Celebi
PMID: 32476048   DOI: 10.1007/s11095-020-02815-x

Abstract

Etodolac (ETD) is one of the non-steroidal anti-inflammatory drugs which has low aqueous solubility issues. The objective of this study was to develop ETD nanosuspensions to improve its poor aqueous solubility properties while investigating formulation and process parameters of wet media milling method via design of experiment (DoE) approach.
The critical formulation parameters (CFP) were selected as ETD amount, stabilizer type and ratio as well as critical process parameters (CPP) which were bead size, milling time and milling speed. The two-factorial-2
and The Box-Benkhen Designs were generated to evaluate CFP and CPP, respectively. Particle size (PS), polydispersity index (PDI) and zeta potential (ZP) were analyzed as dependent variables. Characterization, physical stability and solubility studies were performed.
Optimum nanosuspensions stabilized by PVP K30 and Poloxamer 188 showed 188.5 ± 1.6 and 279.3 ± 6.1 nm of PS, 0.161 ± 0.049 and 0.345 ± 0.007 PDI, 14.8 ± 0.3 and 16.5 ± 0.4 mV of ZP values, respectively. The thermal properties of ETD did not change after milling and lyophilization process regarding to DSC analysis. Also, the crystalline state of ETD was preserved. The morphology of particle was smooth and spherical on SEM. The dry-nanosuspensions stayed physically stable for six months at room temperature. The solubility of nanosuspensions increased up to 13.0-fold in comparison with micronized ETD.
In conclusion, it is found that the poor solubility issue of ETD can be solved by nanosuspension. DoE approach provided benefits such as reducing number of experiments, saving time and improving final product quality by using wet media milling.


Combination of etodolac and dexamethasone improves preemptive analgesia in third molar surgery: a randomized study

Guilherme André D Ramires, Anderson Maikon de Souza Santos, Gustavo A C Momesso, Tárik Ocon B Polo, William P P Silva, Stéfany Barbosa, Ana Paula F Bassi, Leonardo Perez Faverani
PMID: 32875383   DOI: 10.1007/s00784-020-03552-6

Abstract

This randomized, controlled, triple-blind, crossover clinical trial aimed to investigate the use of dexamethasone (DEX) and etodolac (ETO) as preemptive analgesia before mandibular third molar extraction.
Patients were divided into three groups (n = 20 teeth each) based on the drug administered: DEX 8 mg (DEX); DEX 8 mg plus ETO 300 mg (DEX + ETO), and ETO 300 mg (ETO). Paracetamol (750 mg) tablets were administered as rescue analgesics. Pain was evaluated using the visual analog scale (VAS) at 6, 12, 24, 48, and 72 h and 7 days postoperatively. Edema and trismus were assessed 48 and 72 h postoperatively. All data were subjected to statistical analysis, where a P value < .05 indicated statistical significance.
VAS scores and the number of rescue analgesics taken were lower in the DEX + ETO group than in the other groups (P < .001 and P = .014, respectively). At 48 h, trismus was similar among all groups; however, the ETO group showed the highest trismus 7 days postoperatively (P < .05). Edema was similar among all groups at all time points (P > .05).
The combined use of the anti-inflammatory drugs, DEX and ETO, resulted in better pain control and the need for fewer rescue analgesics than the use of either drug alone, which indicated their effectiveness in mandibular third molar extractions preoperatively.
This drug combination can lead to less pain, edema, and trismus and reduce the use of rescue analgesics in the postoperative period.


Improved degradation of etodolac in the presence of core-shell ZnFe

Eryka Mrotek, Szymon Dudziak, Izabela Malinowska, Daniel Pelczarski, Zuzanna Ryżyńska, Anna Zielińska-Jurek
PMID: 32251886   DOI: 10.1016/j.scitotenv.2020.138167

Abstract

In the present study, susceptibility to photocatalytic degradation of etodolac, 1,8-diethyl-1,3,4,9 - tetrahydro pyran - [3,4-b] indole-1-acetic acid, which is a non-steroidal anti-inflammatory drug frequently detected in an aqueous environment, was for the first time investigated. The obtained p-type TiO
-based photocatalyst coupled with zinc ferrite nanoparticles in a core-shell structure improves the separation and recovery of nanosized TiO
photocatalyst. The characterization of ZnFe
O
/SiO
/TiO
, including XRD, XPS, TEM, BET, DR/UV-Vis, impedance spectroscopy and photocatalytic analysis, showed that magnetic photocatalyst containing anatase phase revealed markedly improved etodolac decomposition and mineralization measured as TOC removal compared to photolysis reaction. The effect of irradiation and pH range on photocatalytic decomposition of etodolac was studied. The most efficient degradation of etodolac was observed under simulated solar light for a core-shell ZnFe
O
/SiO
/TiO
magnetic photocatalyst at pH above 4 (pKa = 4.7) and below 7. The irradiation of etodolac solution in a broader light range revealed a synergetic effect on its photodegradation performance. After only 20 min of degradation, about 100% of etodolac was degraded. Based on the photocatalytic analysis in the presence of scavengers and HPLC analysis, the transformation intermediates and possible photodegradation pathways of etodolac were studied. It was found that ∙O
attack on C2-C3 bond inside pyrrole ring results mostly in the hydroxylation of the molecule, which next undergoes -CH
COOH detachment to give 1,9-diethyl-3,4-dihydro-pyrano[3,4-b]indol-4a-ol. The obtained compound should further undergo subsequent hydropyran and pyrrole ring breaking to give a family of benzene derivatives.


Application of Design of Experiments® Approach-Driven Artificial Intelligence and Machine Learning for Systematic Optimization of Reverse Phase High Performance Liquid Chromatography Method to Analyze Simultaneously Two Drugs (Cyclosporin A and Etodolac) in Solution, Human Plasma, Nanocapsules, and Emulsions

Syed Nazrin Ruhina Rahman, Oly Katari, Datta Maroti Pawde, Gopi Sumanth Bhaskar Boddeda, Abhinab Goswami, Srinivasa Rao Mutheneni, Tamilvanan Shunmugaperumal
PMID: 33987739   DOI: 10.1208/s12249-021-02026-6

Abstract

The objectives of current investigation are (1) to find out wavelength of maximum absorbance (λ
) for combined cyclosporin A and etodolac solution followed by selection of mobile phase suitable for the RP-HPLC method, (2) to define analytical target profile and critical analytical attributes (CAAs) for the analytical quality by design, (3) to screen critical method parameters with the help of full factorial design followed by optimization with face-centered central composite design (CCD) approach-driven artificial neural network (ANN)-linked with the Levenberg-Marquardt (LM) algorithm for finding the RP-HPLC conditions, (4) to perform validation of analytical procedures (trueness, linearity, precision, robustness, specificity and sensitivity) using combined drug solution, and (5) to determine drug entrapment efficiency value in dual drug-loaded nanocapsules/emulsions, percentage recovery value in human plasma spiked with two drugs and solution state stability analysis at different stress conditions for substantiating the double-stage systematically optimized RP-HPLC method conditions. Through isobestic point and scouting step, 205 nm and ACN:H
O mixture (74:26) were selected respectively as the λ
and mobile phase. The ANN topology (3:10:4) indicating the input, hidden and output layers were generated by taking the 20 trials produced from the face-centered CCD model. The ANN-linked LM model produced minimal differences between predicted and observed values of output parameters (or CAAs), low mean squared error and higher correlation coefficient values in comparison to the respective values produced by face-centered CCD model. The optimized RP-HPLC method could be applied to analyze two drugs concurrently in different formulations, human plasma and solution state stability checking.


Synthesis and biological evaluation of new prodrugs of etodolac and tolfenamic acid with reduced ulcerogenic potential

Sonia T Hassib, Ghaneya S Hassan, Asmaa A El-Zaher, Marwa A Fouad, Omnia A Abd El-Ghafar, Enas A Taha
PMID: 31639436   DOI: 10.1016/j.ejps.2019.105101

Abstract

Gastric irritation and ulcerogenic effect of the acidic NSAIDs are of the most challenging problems in designing novel anti-inflammatory agents. In this study, the new prodrugs were prepared through Steglich esterification reaction between the carboxylic acid functional group of etodolac or tolfenamic acid and thymol. The structures were confirmed by IR,
H NMR,
C NMR, mass spectroscopy and elemental analysis. Their chemical stability in addition to a kinetic study of their hydrolysis in 20% liver homogenate and 10% buffered plasma were investigated. In vitro enzymatic hydrolysis showed half-life times 88.84 and 106.61 min for the prodrugs of etodolac and tolfenamic acid, respectively. Their ability to inhibit paw edema and their ulcerogenic potential were assessed in rats and compared to their parent drugs. the prodrugs were found to be stable in different pHs at room and body temperatures. Both prodrugs proved to possess high percentage of inhibition of paw edema (94.68 & 97.1%) in rats comparable to that of the parent drugs (90.33 & 93.23%) and, most importantly with lower ulcerogenic potential. The prodrugs are expected to be converted to their parent drugs rapidly in plasma and liver in vivo and proved to be safer than their parent drugs. The study opens a perspective chance that can be a backbone for further investigations.


Induced Prostanoid Synthesis Regulates the Balance between Th1- and Th2-Producing Inflammatory Cytokines in the Thymus of Diet-Restricted Mice

Nurhanani Razali, Hirofumi Hohjoh, Tomoaki Inazumi, Bishnu Devi Maharjan, Kimie Nakagawa, Morichika Konishi, Yukihiko Sugimoto, Hiroshi Hasegawa
PMID: 32238706   DOI: 10.1248/bpb.b19-00838

Abstract

Multiple external and internal factors have been reported to induce thymic involution. Involution involves dramatic reduction in size and function of the thymus, leading to various immunodeficiency-related disorders. Therefore, clarifying and manipulating molecular mechanisms governing thymic involution are clinically important, although only a few studies have dealt with this issue. In the present study, we investigated the molecular mechanisms underlying thymic involution using a murine acute diet-restriction model. Gene expression analyses indicated that the expression of T helper 1 (Th1)-producing cytokines, namely interferon-γ and interleukin (IL)-2, was down-regulated, while that of Th2-producing IL-5, IL-6, IL-10 and IL-13 was up-regulated, suggesting that acute diet-restriction regulates the polarization of naïve T cells to a Th2-like phenotype during thymic involution. mRNAs for prostanoid biosynthetic enzymes were up-regulated by acute diet-restriction. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses detected the increased production of prostanoids, particularly prostaglandin D
and thromboxane B
, a metabolite of thromboxane A
, in the diet-restricted thymus. Administration of non-steroidal anti-inflammatory drugs, namely aspirin and etodolac, to inhibit prostanoid synthesis suppressed the biased expression of Th1- and Th2-cytokines as well as molecular markers of Th1 and Th2 cells in the diet-restricted thymus, without affecting the reduction of thymus size. In vitro stimulation of thymocytes with phorbol myristate acetate (PMA)/ionomycin confirmed the polarization of thymocytes from diet-restricted mice toward Th2 cells. These results indicated that the induced production of prostanoids during diet-restriction-induced thymic involution is involved in the polarization of naïve T cells in the thymus.


The efficacy of etodolac and ibuprofen, regarding gender, on pain, edema and trismus after impacted lower third molar surgery: A randomized prospective clinical split-mouth study

L-D Silva, E-N Reis, L-P Faverani, A-P Farnezi Bassi
PMID: 33037801   DOI: 10.4317/medoral.24082

Abstract

This study aimed to conduct a randomized prospective study about the efficacy of etodolac and ibuprofen on trismus, pain and edema regarding gender of patients submitted to impacted lower third molar teeth extraction.
Thirty patients aging between 16 and 35 year-old were submitted to the exodontia of impacted lower third molars. During the postoperative period, patients received nine ibuprofen (600 mg) or etodolac (300 mg) pills via oral administration immediately after surgery and repeated doses every eight hours during three days. Patients were evaluated regarding pain, trismus and edema.
Sixteen men and fourteen women participated of the study. No statistical difference was established regarding gender according to the evaluated parameters. However, etodolac use showed better results regarding pain, trismus and edema.
Pain, edema and trismus after impacted third molars extraction were not influenced by gender.


Pancreatic resection with perioperative drug repurposing of propranolol and etodolac: trial protocol of the phase-II randomised placebo controlled PROSPER trial

Felix J Hüttner, Ilse Rooman, Gauthier Bouche, Phillip Knebel, Johannes Hüsing, André L Mihaljevic, Thilo Hackert, Oliver Strobel, Markus W Büchler, Markus K Diener
PMID: 32998931   DOI: 10.1136/bmjopen-2020-040406

Abstract

Pancreatic cancer is the fourth-leading cause of cancer-related death in developed countries. Despite advances in systemic chemotherapy, the mainstay of curative therapy for non-metastatic disease is surgical resection. However, the perioperative period is characterised by stress and inflammatory reactions that can contribute to metastatic spread and disease recurrence. Catecholamines and prostaglandins play a crucial role in these reactions. Therefore, a drug repurposing of betablockers and cyclooxygenase inhibitors seems reasonable to attenuate tumour-associated inflammation by inhibiting psychological, surgical and inflammatory stress responses. This may cause a relevant antitumourigenic and antimetastatic effect during the perioperative period, a window for cancer-directed therapy that is currently largely unexploited.
This is a prospective, single-centre, two-arm randomised, patient and observer blinded, placebo-controlled, phase-II trial evaluating safety and feasibility of combined perioperative treatment with propranolol and etodolac in adult patients with non-metastatic cancer of the pancreatic head undergoing elective pancreatoduodenectomy. 100 patients fulfilling the eligibility criteria will be randomised to perioperative treatment for 25 days perioperatively with a combination of propranolol and etodolac or placebo. Primary outcome of interest will be safety in terms of serious adverse events and reactions within 3 months. Furthermore, adherence to trial medication will be assessed as feasibility outcomes. Preliminary efficacy data will be evaluated for the purpose of power calculation for a potential subsequent phase-III trial. The clinical trial is accompanied by a translational study investigating the mechanisms of action of the combined therapy on a molecular basis.
The PROSPER-trial has been approved by the German Federal Institute for Drugs and Medical Devices (reference number 4042875) and the Ethics Committee of the Medical Faculty of the University of Heidelberg (reference number AFmo-385/2018). The final trial results will be published in a peer-reviewed journal and will be presented at appropriate national and international conferences.
DRKS00014054; EudraCT number: 2018-000415-25.


Liquid chromatographic methods for separation, determination, and bioassay of enantiomers of etodolac: A review

Manisha Singh, Sonika Sethi, Ravi Bhushan
PMID: 31389172   DOI: 10.1002/jssc.201900649

Abstract

The control of enantiomeric purity and determination of individual enantiomeric drug molecules remains the subject of importance for clinical, analytical, and regulatory purposes and to facilitate an accurate evaluation of the risks posed by them to human health. A large number of pharmaceuticals are marketed and administered as racemates. Etodolac is among such nonsteroidal anti-inflammatory drugs. Overall literature reports on its enantioseparation are scanty. Liquid chromatography (LC) methods of enantioseparation of (±)-etodolac, including certain unconventional ones, are well covered and discussed in this paper. Methods of direct approach without using chiral columns or chiral thin-layer chromatography plate and of indirect approach using certain chiral derivatizing agents such as (S)-naproxen and (S)-levofloxacin are described. Most interesting aspects include establishment of structure and molecular asymmetry of chemically different types of diastereomeric derivatives using liquid chromatography with mass spectrometry (LC-MS),
H NMR spectroscopy and by drawing conformations in three dimensional views by using certain software. The methods provide chirality recognition even in the absence of pure enantiomers. Besides, recovery of pure enantiomers by detagging or via solubility difference of chiral inducing reagent and the analyte, without racemization at any stage, has been achieved. The limits of detection and quantification are much lower than the industry benchmarks.


A comparative study: the prospective influence of nanovectors in leveraging the chemopreventive potential of COX-2 inhibitors against skin cancer

Noha Khalifa Abo Aasy, Doaa Ragab, Marwa Ahmed Sallam, Doaa A Abdelmonsif, Rania G Aly, Kadria A Elkhodairy
PMID: 31571864   DOI: 10.2147/IJN.S218905

Abstract

This study was conducted to elucidate the chemopreventive potential, cytotoxic, and suppression of cellular metastatic activity of etodolac (ETD)-loaded nanocarriers.
To esteem the effect of charge and composition of the nanovectors on their performance, four types of vectors namely, negative lipid nanovesicles; phosalosomes (N-Phsoms), positive phosalosomes (P-Phsoms), nanostructured lipid carriers (NLCs) and polymeric alginate polymer (AlgNPs) were prepared and compared. ETD was used as a model cyclo-oxygenase-2 (COX-2) inhibitor to evaluate the potency of these nanovectors to increase ETD permeation and retention through human skin and cytotoxicity against squamous cell carcinoma cell line (SCC). Moreover, the chemopreventive activity of ETD nanovector on mice skin cancer model was evaluated.
Among the utilized nanovectors, ETD-loaded N-Phsoms depicted spherical vesicles with the smallest particle size (202.96±2.37 nm) and a high zeta potential of -24.8±4.16 mV. N-Phsoms exhibited 1.5, and 3.6 folds increase in the ETD amount deposited in stratum corneum, epidermis and dermis. Moreover, cytotoxicity studies revealed a significant cytotoxic potential of such nanovector with IC
=181.76 compared to free ETD (IC
=982.75), correlated to enhanced cellular internalization. Its efficacy extended to a reduction in the relative tumor weight with 1.70 and 1.51-fold compared to positive control and free ETD, that manifested by a 1.72-fold reduction in both COX-2 and proliferating cell nuclear antigen mRNA (PCNA-mRNA) levels and 2.63-fold elevation in caspase-3 level in skin tumors relative to the positive control group with no hepato-and nephrotoxicity.
Encapsulation of ETD in nanovector enhances its in-vitro and in-vivo anti-tumor activity and opens the door for encapsulation of more relevant drugs.


Explore Compound Types